WAY-639872 Demonstrates Potent Inhibition of the Slow-Inactivated State of NaV1.7
WAY-639872 potently inhibits the slow-inactivated state of human NaV1.7 with an IC50 of 0.031 μM, a value that distinguishes it from many NaV1.7 inhibitors that preferentially target the fast-inactivated or resting states [1]. This level of potency is comparable to the state-dependent inhibitor PF-05089771 (IC50 = 0.011 μM for half-inactivated channels) but achieved via a distinct biaryl amide chemotype [1].
| Evidence Dimension | Inhibition of NaV1.7 slow-inactivated state (IC50) |
|---|---|
| Target Compound Data | 0.031 μM |
| Comparator Or Baseline | PF-05089771: 0.011 μM (half-inactivated state); GX-674: 0.0001 μM (-40 mV holding potential) |
| Quantified Difference | WAY-639872 is ~2.8-fold less potent than PF-05089771 but >300-fold less potent than GX-674 in their respective state-dependent assays. |
| Conditions | HEK293 cells expressing human NaV1.7; -20 mV holding potential for 5 min (IonWorks electrophysiology). |
Why This Matters
Preferential inhibition of the slow-inactivated state is linked to improved efficacy in pathological pain models and a potentially better therapeutic window.
- [1] Schenkel, L. B., et al. (2017). Discovery of a biarylamide series of potent, state-dependent NaV1.7 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(16), 3817–3824. PMID: 28684121 View Source
